

Application Notes and Protocols for In Vitro Cellular Assays Using CDDD11-8

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Compound of Interest

Compound Name: CDDD11-8

Cat. No.: B12379986

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Introduction

CDDD11-8 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD). [1][2][3] By targeting these two key kinases, **CDDD11-8** offers a promising therapeutic strategy for cancers addicted to transcriptional regulation and those driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). [2][4][5] These application notes provide detailed protocols for utilizing **CDDD11-8** in a variety of in vitro cell culture assays to assess its biological activity and mechanism of action.

Mechanism of Action:

CDDD11-8's primary mechanism of action involves the inhibition of CDK9 and FLT3-ITD. [2][4]

- **CDK9 Inhibition:** CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation. [4][6] Inhibition of CDK9 by **CDDD11-8** leads to reduced RNAPII phosphorylation, causing a stall in transcription, particularly of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC. [4][6][7]
- **FLT3-ITD Inhibition:** The FLT3-ITD mutation results in constitutive activation of the FLT3 receptor tyrosine kinase, driving aberrant downstream signaling through pathways such as

PI3K-AKT-mTOR and RAS-RAF-ERK, which promotes cell proliferation and survival.[2][8]

CDDD11-8 directly inhibits the kinase activity of FLT3-ITD, leading to the suppression of these pro-survival signaling cascades.[2][8]

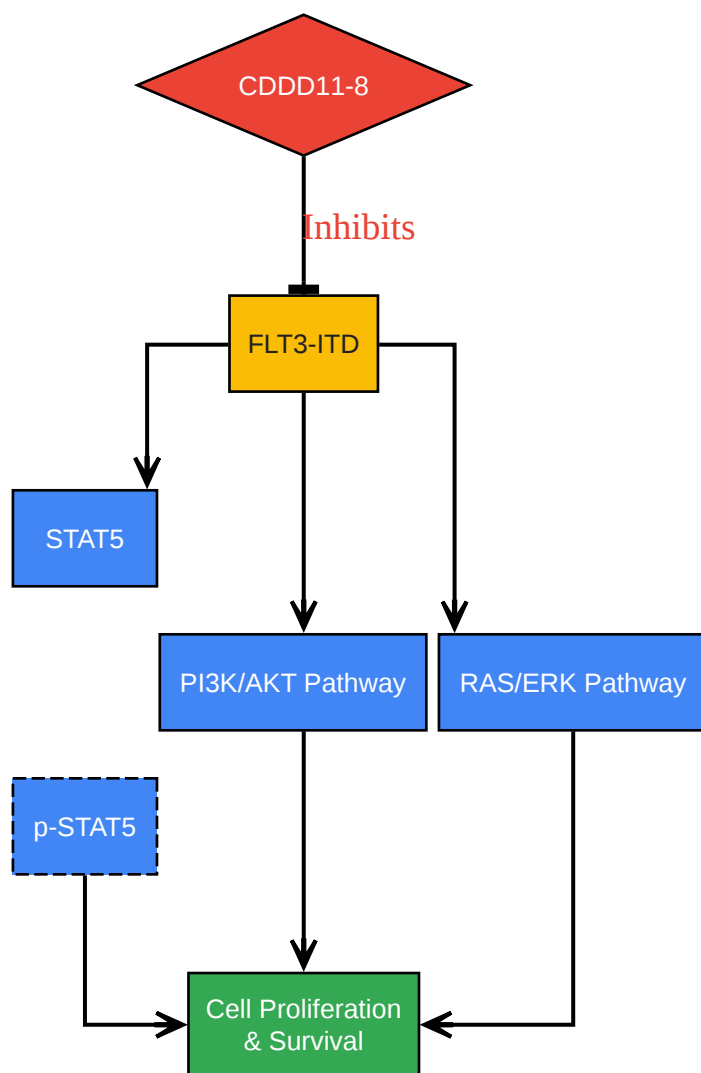
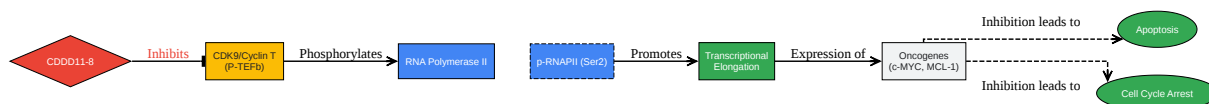
The dual inhibition of CDK9 and FLT3-ITD provides a synergistic anti-cancer effect, leading to cell cycle arrest, induction of apoptosis, and potent anti-proliferative activity in sensitive cancer cell lines.[2][9]

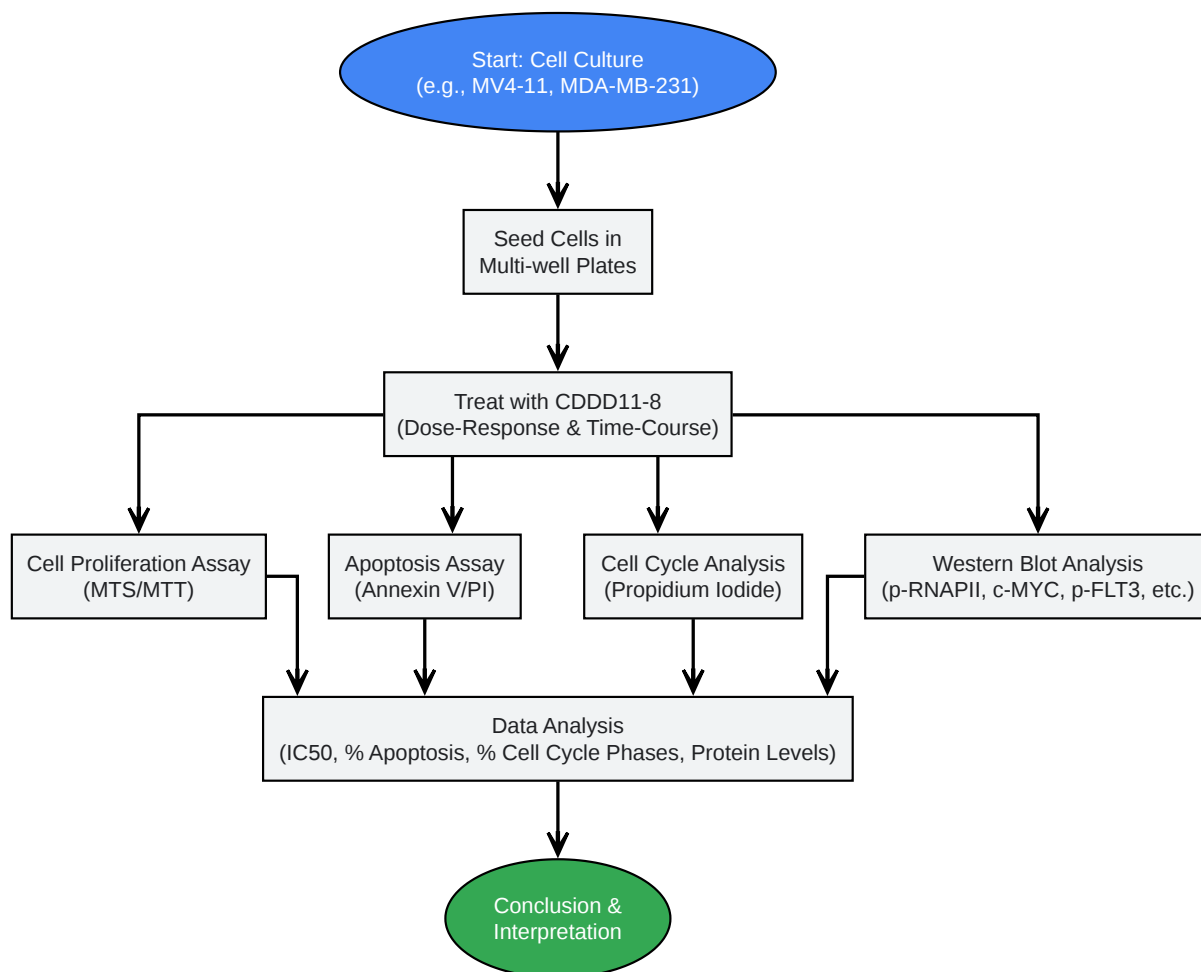
Data Presentation

Quantitative In Vitro Activity of CDDD11-8

Parameter	Value	Target(s)	Cell Line(s)	Cancer Type	Reference(s)
Ki	8 nM	CDK9	-	-	[1][2][3]
13 nM	FLT3-ITD	-	-	[1][2][3]	
IC50 (Proliferation)	281 - 734 nM	CDK9	Various TNBC cell lines	Triple-Negative Breast Cancer	[1][4][5]
272 - 771 nM	CDK9	Patient-derived organoids	Triple-Negative Breast Cancer	[5][10]	
< 0.10 µM	CDK9/FLT3-ITD	MV4-11, MOLM-13	Acute Myeloid Leukemia	[11]	
0.34 µM	FLT3-ITD	PL21	Acute Myeloid Leukemia	[11]	
0.46 µM	MLL fusion	THP-1	Acute Myeloid Leukemia	[11]	

Signaling Pathway Diagrams





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